molecular formula C34H64Cl2FeP2Pd+2 B6298375 Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% CAS No. 917511-90-1

Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%

Cat. No. B6298375
CAS RN: 917511-90-1
M. Wt: 768.0 g/mol
InChI Key: YVKBXDQXBUYRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%” is a chemical compound with the CAS RN®: 917511-90-1 . It is produced by Strem Chemicals, Inc . This compound has a molecular weight of 755.89 .


Molecular Structure Analysis

The molecular formula of this compound is C34H52Cl2FeP2Pd . The structure includes a palladium (Pd) atom, two chlorine (Cl) atoms, an iron (Fe) atom, two phosphorus (P) atoms, and a ferrocene moiety with two cyclohexyl groups attached to the phosphorus atoms .


Chemical Reactions Analysis

This compound can be used as a catalyst in the synthesis of α, β-unsaturated amides by hydroaminocarbonylation of alkynes with tertiary amines .


Physical And Chemical Properties Analysis

The compound is stable under room temperature conditions . The compound has a palladium content of 14.1% . More specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Palladium-Catalyzed Coupling Reactions

“Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)” is widely used for palladium-catalyzed coupling reactions . These reactions are a type of chemical reaction where two fragments are joined together with the aid of a metal catalyst.

Catalyst in Carbonylation Reactions

This compound serves as a catalyst and is also employed in carbonylation reactions . Carbonylation is a chemical reaction that involves the addition of CO (carbon monoxide) to a molecule.

Cross-Coupling Reaction

“Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II)” is used in cross-coupling reactions . This is a very useful reaction in organic chemistry, where two fragments are joined together using a metal catalyst.

Suzuki Reaction

It is also used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, where the coupling partners are a boronic acid and an organohalide, and the catalyst is a palladium(0) complex.

Synthesis of α, β-Unsaturated Amides

“Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II)” can be used as a catalyst in the synthesis of α, β-unsaturated amides by hydroaminocarbonylation of alkynes with tertiary amines . This reaction is a useful method for the synthesis of α, β-unsaturated amides, which are important intermediates in organic synthesis.

Catalyst Kit Component

This compound is a component of the "Dichloro [1,1’-bis (dialkyl/diarylphosphino)ferrocene]palladium (II) Catalyst Kit" . This kit is used in various types of palladium-catalyzed reactions.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99% is the organic compounds involved in various chemical reactions . It acts as a catalyst, facilitating the reaction process without being consumed .

Mode of Action

This compound interacts with its targets by accelerating the rate of chemical reactions. It does so by lowering the activation energy required for the reaction to occur . The compound’s unique structure allows it to form temporary bonds with reactant molecules, bringing them closer together and making it easier for them to react .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the carbonylation reactions, cross-coupling reactions, and Suzuki reactions . These reactions are crucial for the synthesis of various organic compounds. The compound’s catalytic action can significantly affect these pathways, leading to more efficient production of the desired products .

Pharmacokinetics

In industrial applications, it’s important to consider the compound’s stability under various conditions, as well as its solubility in different solvents .

Result of Action

The primary result of the compound’s action is the accelerated synthesis of various organic compounds. By lowering the activation energy of the reactions, the compound allows these reactions to occur more rapidly and efficiently . This can lead to increased yields in industrial applications .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable under appropriate temperatures . It is soluble in organic solvents such as chloroform and dichloromethane . Therefore, the choice of solvent can significantly impact the compound’s efficacy as a catalyst. Additionally, the compound should be handled with appropriate safety measures due to its toxicity .

properties

IUPAC Name

dichloropalladium;dicyclohexyl(cyclopentyl)phosphanium;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H31P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*15-17H,1-14H2;2*1H;;/q;;;;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKBXDQXBUYRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCC3.Cl[Pd]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64Cl2FeP2Pd+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloropalladium;dicyclohexyl(cyclopentyl)phosphanium;iron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.